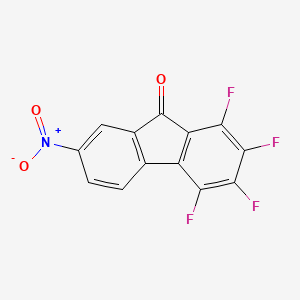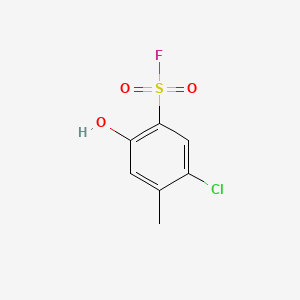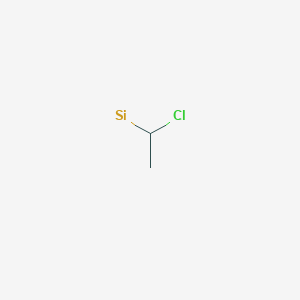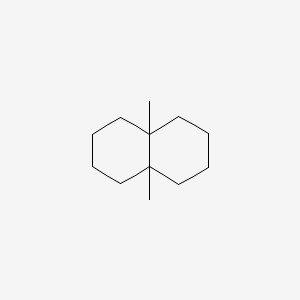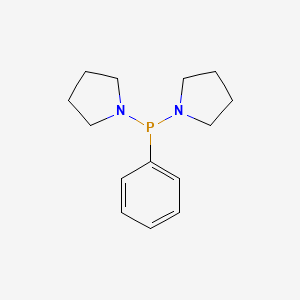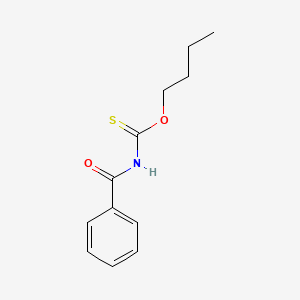
Carbamothioic acid, benzoyl-, O-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, benzoyl-, O-butyl ester, also known as O-butyl N-benzoylcarbamothioate, is an organic compound with the molecular formula C₁₂H₁₅NO₂S. It is a member of the carbamothioic acid esters, which are characterized by the presence of a carbamothioic acid group bonded to an ester group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamothioic acid, benzoyl-, O-butyl ester can be synthesized through the esterification of carbamothioic acid with benzoyl chloride and butanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, benzoyl-, O-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Carbamothioic acid, benzoyl-, O-butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamothioic acid, benzoyl-, O-butyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in binding to specific molecular targets, enhancing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, benzoyl-, O-ethyl ester
- Carbamothioic acid, benzoyl-, O-methyl ester
- Carbamothioic acid, benzoyl-, O-propyl ester
Uniqueness
Carbamothioic acid, benzoyl-, O-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The butyl group provides distinct steric and electronic properties compared to other alkyl esters, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
21406-29-1 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
O-butyl N-benzoylcarbamothioate |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-9-15-12(16)13-11(14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,14,16) |
Clé InChI |
CZARCWHPQGJOBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=S)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


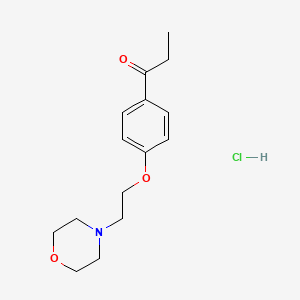
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
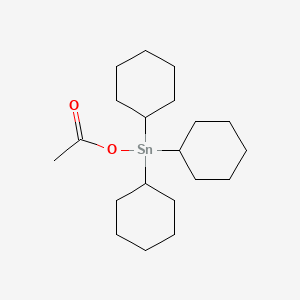
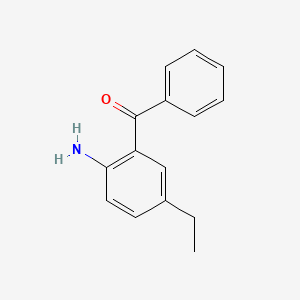
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
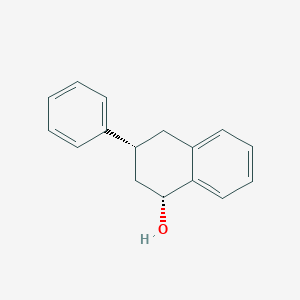
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

